Pyrrolo[3,2-c]pyridine Scaffold Validation: FMS Kinase Inhibitory Potency of Advanced Analogs
While direct IC₅₀ data for the 6-methyl-4-ol parent compound itself is not reported in the primary literature, the pyrrolo[3,2-c]pyridine scaffold from which it is derived has been extensively validated as a potent FMS kinase inhibitor pharmacophore. In a head-to-head comparison of eighteen pyrrolo[3,2-c]pyridine derivatives, compound 1r demonstrated an IC₅₀ of 30 nM against FMS kinase, representing a 3.2-fold improvement in potency over the lead compound KIST101029 (IC₅₀ = 96 nM) [1]. This quantitative improvement, driven by specific substitution patterns on the pyrrolo[3,2-c]pyridine core, underscores the scaffold's inherent ability to achieve high-affinity kinase engagement and validates the strategic value of procuring this core intermediate for further optimization.
| Evidence Dimension | Inhibitory potency against FMS kinase (IC₅₀) |
|---|---|
| Target Compound Data | N/A (parent scaffold data not reported) |
| Comparator Or Baseline | Lead compound KIST101029: IC₅₀ = 96 nM |
| Quantified Difference | Compound 1r (pyrrolo[3,2-c]pyridine derivative): IC₅₀ = 30 nM, 3.2-fold more potent than baseline |
| Conditions | In vitro FMS kinase inhibition assay |
Why This Matters
This class-level inference demonstrates that the pyrrolo[3,2-c]pyridine scaffold is capable of delivering potent FMS kinase inhibition, making 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol a high-value starting material for medicinal chemistry programs targeting the CSF-1R/FMS pathway in oncology and inflammatory diseases.
- [1] El-Gamal MI, Oh CH. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. J Enzyme Inhib Med Chem. 2018;33(1):1160-1166. View Source
